Tert-butyl 2-(2,2-dimethylpyrrolidin-1-yl)acetate
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Overview
Description
Tert-butyl 2-(2,2-dimethylpyrrolidin-1-yl)acetate is an organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a dimethyl group. The presence of these bulky groups can influence the compound’s reactivity and stability, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2,2-dimethylpyrrolidin-1-yl)acetate typically involves the reaction of tert-butyl acetate with 2,2-dimethylpyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in a solvent like methanol at low temperatures to ensure the desired product is formed efficiently .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2,2-dimethylpyrrolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-(2,2-dimethylpyrrolidin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,2-dimethylpyrrolidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bulky tert-butyl and dimethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(2,2-dimethylpyrrolidin-1-yl)acetate: Similar in structure but with different substituents on the pyrrolidine ring.
2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyl: A related compound with different alkyl groups attached to the pyrrolidine ring.
Uniqueness
This compound is unique due to its specific combination of tert-butyl and dimethyl groups, which confer distinct steric and electronic properties
Properties
IUPAC Name |
tert-butyl 2-(2,2-dimethylpyrrolidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-11(2,3)15-10(14)9-13-8-6-7-12(13,4)5/h6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYUMICHMUKBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1CC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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